molecular formula C8H14N4O3 B13148064 5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione

5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione

Cat. No.: B13148064
M. Wt: 214.22 g/mol
InChI Key: UKDYOPYTRYMZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds, similar to pyridines and purines, and are crucial in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor such as a β-keto ester or a β-diketone, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of Amino Groups: Amination reactions can be employed to introduce amino groups at the 5 and 6 positions of the pyrimidine ring.

    Isobutoxy Substitution: The isobutoxy group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5,6-Diaminouracil: Similar structure but lacks the isobutoxy group.

    5,6-Diamino-2,4-dihydroxypyrimidine: Similar structure with hydroxyl groups instead of the isobutoxy group.

Uniqueness

5,6-Diamino-1-isobutoxypyrimidine-2,4(1H,3H)-dione is unique due to the presence of the isobutoxy group, which can impart different chemical and physical properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

Properties

Molecular Formula

C8H14N4O3

Molecular Weight

214.22 g/mol

IUPAC Name

5,6-diamino-1-(2-methylpropoxy)pyrimidine-2,4-dione

InChI

InChI=1S/C8H14N4O3/c1-4(2)3-15-12-6(10)5(9)7(13)11-8(12)14/h4H,3,9-10H2,1-2H3,(H,11,13,14)

InChI Key

UKDYOPYTRYMZFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CON1C(=C(C(=O)NC1=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.